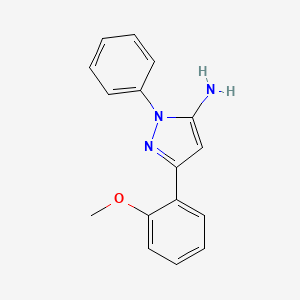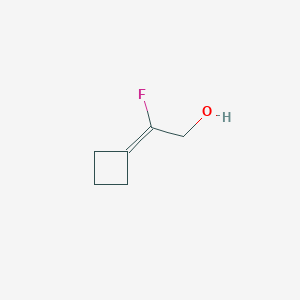
3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
"3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" and related compounds have been utilized in the development of synthetic methodologies, particularly in the formation of pyrazole derivatives. For example, Bawa et al. (2009) described a reductive amination procedure to produce secondary amines, highlighting the compound's role in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009). Similarly, Kaping et al. (2016) outlined a facile and environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, demonstrating the compound's versatility in generating structures with potential anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of "this compound" have been investigated for their biological activities. Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, thereby contributing to the search for new anticancer agents (Hassan, Hafez, & Osman, 2014). Additionally, Zheng et al. (2013) explored the formation of organized assemblies of protonated pyrazole-based ionic salts, indicating potential applications in material sciences and biologically active compounds design (Zheng, Wang, Fan, & Zheng, 2013).
Material Science
The structural versatility of "this compound" derivatives offers promising avenues in material science. Aly and El-Mohdy (2015) discussed modifying radiation-induced hydrogels through condensation reactions with various amines, including pyrazole derivatives, to improve their swelling properties and thermal stability, which could be beneficial for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-10-6-5-9-13(15)14-11-16(17)19(18-14)12-7-3-2-4-8-12/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHGSTFTUFDOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)


![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)


